molecular formula C9H8F3NO B1613732 6-(Trifluoromethyl)indolin-5-ol CAS No. 200711-19-9

6-(Trifluoromethyl)indolin-5-ol

Cat. No.: B1613732
CAS No.: 200711-19-9
M. Wt: 203.16 g/mol
InChI Key: WPDMTKCNJNBHRW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)indolin-5-ol is a chemical compound with the molecular formula C9H8F3NO . It is used in pharmaceutical testing .


Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF 3 SO 2 Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .


Molecular Structure Analysis

The molecular weight of this compound is 203.16 . The exact structure can be obtained from the MOL file associated with its CAS number 200711-19-9 .


Chemical Reactions Analysis

The trifluoromethylation of indoles with CF3SO2Na on the C2 position has been studied . A radical intermediate may be involved in this transformation .

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14/h3-4,13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDMTKCNJNBHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627003
Record name 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200711-19-9
Record name 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-methoxy-6-trifluoromethylindoline (D9, 7.5 g, 34.3 mmol) and iodotrimethylsilane (12.5 ml, 89.3 mmol) in dry chloroform (70 ml) was heated under reflux for 65 h. Methanol was then added cautiously with stirring to the cooled mixture, and solvent was then removed in vacuo. The residue was treated with saturated sodium bicarbonate solution and water until basic, and then extracted with dichloromethane/methanol. The organic extract was washed with brine, dried and evaporated. The residue was extracted with ether in a Soxhlet apparatus, and concentration of the resultant solution gave the title compound in three crops (total 2.85 g, 41%), m.p.>180° (decomp.).
Quantity
7.5 g
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12.5 mL
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70 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)indolin-5-ol
Reactant of Route 2
6-(Trifluoromethyl)indolin-5-ol
Reactant of Route 3
6-(Trifluoromethyl)indolin-5-ol
Reactant of Route 4
Reactant of Route 4
6-(Trifluoromethyl)indolin-5-ol
Reactant of Route 5
6-(Trifluoromethyl)indolin-5-ol
Reactant of Route 6
6-(Trifluoromethyl)indolin-5-ol

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